2-(4-Fluorophenyl)-3-butyn-2-ol
Overview
Description
“2-(4-Fluorophenyl)-3-butyn-2-ol” is likely a fluorinated organic compound. Fluorinated compounds are often used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties of fluorine .
Synthesis Analysis
While specific synthesis methods for “2-(4-Fluorophenyl)-3-butyn-2-ol” were not found, fluorinated compounds are generally synthesized using various methods, including direct fluorination, nucleophilic substitution, and electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluorophenyl)-3-butyn-2-ol” would depend on its specific structure. Fluorinated compounds often have unique properties, such as high thermal and chemical stability .Scientific Research Applications
Synthesis and Spectroscopic Analysis
2-(4-Fluorophenyl)-3-butyn-2-ol has been utilized in the synthesis and spectroscopic analysis of various compounds. For example, Arockiasamy Ajay Praveenkumar et al. (2021) describe the synthesis of a compound using a similar structure, 4-(4-n-hexyloxyphenyl)-2-methyl-3-butyn-2-ol, through O-Alkylation and Sonogashira response conditions. This compound demonstrated significant optical parameters and was employed as an intermediary in laboratory reagents (Praveenkumar et al., 2021).
Fluorescent Sensors for Nitroaromatics
The molecule has been integrated into the synthesis of π-electron rich fluorescent supramolecular polymers that act as sensors for nitroaromatic compounds. Shanmugaraju et al. (2013) synthesized these polymers incorporating 2-methyl-3-butyn-2-ol groups, and found them effective in detecting nitroaromatics at the ppb level, with applications in identifying explosives (Shanmugaraju et al., 2013).
Kinetic Resolution and Enantioselective Synthesis
The compound is crucial in the kinetic resolution of optically active intermediates. Nakamura et al. (1998) successfully synthesized optically active 3-butyn-2-ol, a key building block for several 4-aryl-substituted compounds, using lipase-catalyzed kinetic resolution starting from 3-butyn-2-ol (Nakamura et al., 1998).
Material Synthesis
In material sciences, it has been used in the synthesis of various polymers and oligomers. Dix et al. (1993) reported on the synthesis of telechelic oligomers with 4-fluorophenyl ketone end groups, derived from copolymers containing diene units similar to 2-(4-fluorophenyl)-3-butyn-2-ol (Dix et al., 1993).
Catalysis and Chemical Reactions
The molecule has applications in catalysis and chemical reactions. For instance, Vernuccio et al. (2016) investigated the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst, revealing insights into the reaction kinetics and selectivity of the process, which has industrial relevance (Vernuccio et al., 2016).
Chemical Analysis and Characterization
Moreover, this compound has been employed in the chemical analysis and characterization of new substances. For example, Levin et al. (2002) used 2-butyn-1-ol, a similar compound, in the rapid conversion of aryl fluorides into phenols, highlighting its utility in synthetic chemistry (Levin et al., 2002).
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)but-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h1,4-7,12H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHIMMYBAYPVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584604 | |
Record name | 2-(4-Fluorophenyl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-3-butyn-2-ol | |
CAS RN |
159028-51-0 | |
Record name | 2-(4-Fluorophenyl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Fluorophenyl)-3-butyn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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